molecular formula C10H14N2O2 B1594944 N,N-Diethyl-O-nitroaniline CAS No. 2216-17-3

N,N-Diethyl-O-nitroaniline

Cat. No.: B1594944
CAS No.: 2216-17-3
M. Wt: 194.23 g/mol
InChI Key: BUBRUAQVAPTGHV-UHFFFAOYSA-N
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Description

N,N-Diethyl-O-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Diethyl-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBRUAQVAPTGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944811
Record name N,N-Diethyl-2-nitroaniline
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-17-3
Record name N,N-Diethyl-2-nitrobenzenamine
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Record name NSC9840
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2-nitroaniline
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Significance and Context Within Aromatic Nitro Compound Chemistry

N,N-Diethyl-O-nitroaniline, systematically named N,N-diethyl-2-nitroaniline, is an aromatic compound characterized by a benzene (B151609) ring substituted with a nitro group (-NO2) and a diethylamino group (-N(CH2CH3)2) at adjacent (ortho) positions. nih.gov This substitution pattern places it within the broader class of N-substituted nitroanilines, which are of considerable interest due to the interplay between the electron-withdrawing nitro group and the electron-donating amino group. ontosight.ai

The significance of this compound and its isomers in academic research is rooted in several key areas:

Synthetic Intermediates: Aromatic nitro compounds are foundational materials in organic synthesis. The nitro group can be readily reduced to an amino group, making compounds like this compound valuable precursors for a variety of more complex molecules. Specifically, ortho-nitroanilines are key starting materials for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry and materials science. acs.orgresearchgate.net

Electronic and Optical Properties: The combination of a strong donor (diethylamino) and a strong acceptor (nitro) group on the same aromatic ring creates a "push-pull" system. This intramolecular charge transfer characteristic is central to the study of non-linear optical (NLO) materials. Research on related N,N-dialkyl-p-nitroanilines has shown that these molecules exhibit significant electro-optic susceptibility, a property that is enhanced by the size of the alkyl groups and the polarity of the solvent. researchgate.netjournalirjpac.com While the para-isomer is more commonly studied for these applications, the principles apply to the ortho-isomer as well.

Solvatochromic Probes: The electronic absorption spectra of N,N-dialkylnitroanilines are often sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, makes them useful as molecular probes to study the microscopic environment at liquid interfaces and in solvent mixtures. acs.orgcdnsciencepub.com Studies on N-alkyl-o-nitroanilines have investigated the strong intramolecular hydrogen bond that can form, which influences their interaction with solvents. grafiati.com

The chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name N,N-diethyl-2-nitroaniline
Synonyms This compound, 2-Nitro-N,N-diethylaniline
CAS Number 2216-17-3
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Appearance Yellow to orange solid or liquid
Melting Point Approx. 71.2 °C

Historical Perspectives and Evolution of Research Interest

Research into nitroaniline derivatives dates back to the early days of organic chemistry, driven by their importance in the dye industry. magritek.com While specific historical papers focusing exclusively on N,N-Diethyl-O-nitroaniline are not prominent, the evolution of research on related compounds provides a clear historical context.

The synthesis of simple nitroanilines was well-established by the late 19th and early 20th centuries. For instance, procedures for preparing o-nitroaniline were published in resources like Organic Syntheses. orgsyn.org The N-alkylation of these primary amines to form secondary and tertiary amines like this compound represented a logical progression in synthetic chemistry. A 1949 publication in the Journal of the American Chemical Society detailed a convenient synthesis for the related compound, N,N-Dimethyl-o-nitroaniline, indicating that research into N,N-dialkyl-o-nitroanilines was active in the mid-20th century. acs.org

In the latter half of the 20th century, research interest shifted from purely synthetic goals to understanding the physical organic properties of these molecules. By the 1990s, detailed studies on the solvatochromism and hydrogen-bonding capabilities of N-alkyl-o-nitroanilines were being conducted. cdnsciencepub.comgrafiati.com These investigations aimed to quantify the effects of substituents and solvents on the electronic spectra of the molecules, laying the groundwork for their application as molecular probes. cdnsciencepub.com This shift reflects a broader trend in chemistry towards a more quantitative and mechanistic understanding of molecular structure and reactivity.

Current Research Frontiers and Future Directions

Strategies for the Synthesis of this compound

The preparation of this compound can be approached through various synthetic strategies, each with its own set of advantages and challenges. These methods include the direct amination of ortho-nitroaniline derivatives, multi-step reaction sequences involving nitroaniline precursors, and the direct N-alkylation of relevant nitroarenes.

Amination Approaches for Ortho-Nitroaniline Derivatives

The direct diethylation of o-nitroaniline is a primary route for the synthesis of this compound. This transformation typically involves the reaction of o-nitroaniline with an ethylating agent in the presence of a base. Common ethylating agents include diethyl sulfate (B86663) and ethyl bromide.

The reaction using diethyl sulfate with o-nitroaniline proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amino group in o-nitroaniline acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate. A base, such as potassium hydroxide (B78521) or sodium carbonate, is crucial to deprotonate the amine, enhancing its nucleophilicity and neutralizing the sulfuric acid byproduct. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. For instance, in the analogous methylation of o-nitroaniline using dimethyl sulfate, acetone has been utilized as a solvent with potassium hydroxide as the base, achieving high yields. smolecule.com

Alternatively, ethyl bromide can be used as the ethylating agent. The reaction mechanism is a standard SN2 reaction where the amine attacks the ethyl bromide, displacing the bromide ion. This method also requires a base to neutralize the hydrobromic acid formed.

A key challenge in these amination approaches is controlling the degree of alkylation. Over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. Stoichiometric control of the ethylating agent and careful selection of reaction conditions are therefore critical to maximize the yield of the desired this compound.

Multi-Step Reaction Sequences Involving Nitroaniline Precursors

Multi-step syntheses offer an alternative approach to producing this compound, often allowing for greater control over the final product's purity. A common strategy involves the protection of the amino group of aniline (B41778), followed by nitration, and then deprotection and subsequent diethylation.

A typical sequence might begin with the acetylation of aniline to form acetanilide (B955). This step protects the amino group and directs the subsequent nitration to the ortho and para positions. The nitration of acetanilide is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. This yields a mixture of o-nitroacetanilide and p-nitroacetanilide, which can be separated. The o-nitroacetanilide is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding o-nitroaniline. Finally, the o-nitroaniline is diethylated as described in the amination approaches to give this compound. This multi-step process, while longer, can provide a purer final product by avoiding some of the side reactions associated with direct nitration of N,N-diethylaniline.

Another multi-step approach could start from nitrobenzene (B124822). Reduction of nitrobenzene to aniline, followed by diethylation to N,N-diethylaniline, and then a final nitration step would yield a mixture of ortho and para isomers. The separation of these isomers would be a critical final step in isolating this compound.

Direct N-Alkylation of Nitroarenes Relevant to this compound Synthesis

The direct N-alkylation of nitroarenes presents a more atom-economical route to N,N-dialkylnitroanilines. This approach involves the simultaneous reduction of the nitro group and N-alkylation of the resulting amine in a one-pot reaction. For the synthesis of this compound, this would conceptually involve the reaction of o-dinitrobenzene or a related nitroaromatic with a source of ethyl groups in the presence of a reducing agent and a catalyst.

Recent research has explored the use of various catalytic systems for the reductive N-alkylation of nitroarenes. For example, a Raney-Ni® catalyst has been used for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol (B129727), where methanol serves as both a hydrogen source and an alkylating agent. researchgate.net This concept could be extended to the synthesis of this compound using ethanol (B145695).

Catalytic Systems in this compound Production

The use of catalysts is central to many modern synthetic routes for this compound, offering improved efficiency, selectivity, and milder reaction conditions. Catalytic systems are employed in both the N-alkylation steps and in potential reductive amination pathways.

Transition metal catalysts, particularly those based on palladium, ruthenium, nickel, and iridium, have been extensively studied for N-alkylation reactions. For instance, iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective for the N-alkylation of anilines with alcohols. Current time information in Bangalore, IN. A study demonstrated that an iridium catalyst could achieve a 64% yield for the N-benzylation of 2-nitroaniline (B44862). Current time information in Bangalore, IN. Such catalysts could potentially be adapted for the diethylation of o-nitroaniline using ethanol as the ethylating agent. Nickel-based catalysts have also been developed for the N-alkylation of anilines with alcohols, offering a more earth-abundant and cost-effective alternative to precious metal catalysts.

Phase-transfer catalysis (PTC) is another powerful technique applicable to the synthesis of this compound. PTC facilitates the reaction between reactants in different phases, such as a solid inorganic base and an organic substrate solution. Quaternary ammonium salts, like tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. rsc.org This methodology can enhance reaction rates and allows for the use of simpler and more environmentally friendly bases like sodium hydroxide or potassium carbonate. acsgcipr.org The use of PTC can be particularly advantageous for the alkylation of o-nitroaniline with ethyl halides, improving the contact between the nucleophilic amine and the alkylating agent. google.com

The table below summarizes various catalytic systems that have been reported for analogous N-alkylation reactions, which could be relevant for the synthesis of this compound.

Catalyst SystemReactantsProductYield (%)Reference
Ir(III)-NHC complex2-Nitroaniline, Benzyl alcoholN-Benzyl-2-nitroaniline64 Current time information in Bangalore, IN.
Raney-Ni®Nitrobenzene, MethanolN,N-Dimethylaniline98 researchgate.net
Pd/C2,6-Diethylaniline, AcetaldehydeN-Ethyl-2,6-diethylanilineExcellent jocpr.com
Tetrabutylammonium bromide (PTC)p-Bromoaniline, Hexyl p-toluenesulfonateN,N-Dihexyl-p-bromoaniline81 google.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and improve safety. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy.

The choice of solvent is a critical aspect of green synthesis. Traditional solvents like DMF and other dipolar aprotic solvents are effective but pose environmental and health risks. ku.edu Research into greener alternatives is ongoing, with bio-based solvents and water being explored. For N-alkylation reactions, the use of phase-transfer catalysis can enable the use of more benign solvents like toluene (B28343) or even solvent-free conditions. acsgcipr.org The use of alcohols like ethanol as both the solvent and ethylating agent in catalytic N-alkylation reactions represents a highly atom-economical and greener approach.

Alternative energy sources such as microwave irradiation and ultrasound have been shown to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation. at.uanih.gov Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of nitrogen heterocycles and N-alkylation reactions. bspublications.netchim.it The rapid heating provided by microwaves can be particularly beneficial for the synthesis of this compound, potentially reducing energy consumption and improving efficiency. mdpi.com Ultrasound-assisted synthesis, which promotes reactions through acoustic cavitation, also offers a green alternative to conventional heating. nih.govrsc.org

The development of reusable heterogeneous catalysts is another cornerstone of green chemistry. Catalysts like palladium on carbon (Pd/C) or supported metal nanoparticles can be easily separated from the reaction mixture and reused, reducing waste and cost. jocpr.com The use of magnetic nanoparticles as catalyst supports further simplifies catalyst recovery. researchgate.net

Ionic liquids, which are salts with low melting points, are also being investigated as green reaction media due to their low vapor pressure and high thermal stability. uva.escore.ac.uk They can act as both solvent and catalyst in some reactions, and their properties can be tuned by modifying the cation and anion. acs.org The use of ionic liquids could offer a greener alternative for the synthesis of this compound, although their cost and recyclability remain important considerations.

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Safer Solvents Replacement of traditional polar aprotic solvents (e.g., DMF) with greener alternatives like bio-based solvents, water (with PTC), or using the alkylating agent (ethanol) as the solvent. acsgcipr.orgku.edu
Energy Efficiency Use of microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating. at.uanih.gov
Catalysis Employment of reusable heterogeneous catalysts (e.g., Pd/C, supported nanoparticles) or phase-transfer catalysts to improve efficiency and reduce waste. rsc.orgjocpr.com
Atom Economy Utilizing one-pot reductive amination of nitroarenes or using alcohols as both solvent and alkylating agent to maximize the incorporation of reactant atoms into the final product. researchgate.net
Renewable Feedstocks Potential use of bio-derived ethanol as a green ethylating agent.

Photochemical Reactivity and Photoreduction Mechanisms of this compound Analogues

The photochemical behavior of N,N-dialkyl-o-nitroanilines is characterized by a range of reactions, including photoreduction and photosubstitution, often initiated by electron transfer processes. The specific pathway and products are highly dependent on the reaction conditions and the nature of the reactants involved.

Studies on analogues such as 4-nitro-N,N-dimethylaniline have shown that photoexcitation can lead to demethylation. rsc.org This process can be initiated by an external acceptor in a non-polar solvent like benzene (B151609) or by methoxide (B1231860) ions in methanol. rsc.org Time-resolved UV-vis spectroscopy has been instrumental in characterizing the triplet states of these nitroanilines, which are key intermediates in these photochemical reactions. rsc.org For instance, the triplet state of 4-nitro-N,N-dimethylaniline reacts with other nitroarenes, leading to demethylation and the formation of 4-nitro-N-methylaniline. rsc.org The reaction proceeds through a C-centered radical intermediate. rsc.org

In the presence of amines, the photoreduction of nitro compounds can occur. researchgate.net For nitrobenzenes with electron-donating substituents, interaction of the triplet state with an amine leads to the formation of an α-aminoethyl radical, which can initiate polymerization. researchgate.net Conversely, nitrobenzenes with electron-withdrawing groups show negligible formation of these radicals. researchgate.net The primary product of photoreduction in the absence of a monomer is often the corresponding nitrosobenzene. researchgate.net

The photochemistry of o-methoxynitrobenzenes, which share structural similarities with this compound, has also been investigated. These reactions can proceed via two distinct pathways: a direct SN2 Ar* photosubstitution or a route initiated by electron transfer from a nucleophile to the nitro compound. cdnsciencepub.com For example, the photocyanation of 3-nitroveratrole and o-nitroanisole proceeds with a meta-to-nitro orientation. cdnsciencepub.com However, reactions with amines can be more complex. 3-Nitroveratrole reacts with butylamine (B146782) in a process that appears to be second order with respect to the amine, while o-nitroanisole undergoes photohydrolysis in the presence of diethylamine. cdnsciencepub.com

The photolysis of 4-nitroanisole (B1192098) with aliphatic amines has been shown to yield N-substituted 4-nitroanilines. researchgate.net This reaction is proposed to occur via the formation of a stable nitronate adduct, followed by a sigmatropic rearrangement, challenging the previously held belief of a geminate radical mechanism. researchgate.net

Table 1: Photochemical Reactions of this compound Analogues

AnalogueReactant(s)Product(s)Key Mechanistic Feature
4-nitro-N,N-dimethylanilineExternal acceptor (in benzene) or Methoxide (in methanol)4-nitro-N-methylanilineDemethylation via triplet state and C-centered radical intermediate. rsc.org
Nitrobenzenes with electron-donating groupsTriethylamineNitrosobenzene, α-aminoethyl radicalPhotoreduction via interaction of triplet state with amine. researchgate.net
3-NitroveratroleButylamineN-butyl-2-methoxy-6-nitroaniline, N-butyl-2-methoxy-3-nitroanilineSecond-order reaction in amine. cdnsciencepub.com
o-NitroanisoleDiethylamineo-MethoxyphenolPhotohydrolysis. cdnsciencepub.com
4-NitroanisoleAliphatic aminesN-substituted 4-nitroanilinesFormation of a nitronate adduct and sigmatropic rearrangement. researchgate.net

Reactions with Nitrous Acid and Potential N-Nitrosamine Formation

The reaction of N,N-dialkylanilines with nitrous acid is a significant area of study due to the potential formation of N-nitrosamines, a class of compounds known for their carcinogenic properties. wikipedia.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid. davuniversity.org

For tertiary aromatic amines like N,N-diethylaniline, the reaction with nitrous acid under cold, acidic conditions can lead to electrophilic substitution on the aromatic ring, typically at the para position, to form a p-nitroso compound. doubtnut.comlibretexts.org This occurs because the nitrosonium ion (NO+), the reactive electrophile, is not sufficiently reactive to attack the benzene ring itself but can react with highly activated rings like those of N,N-dialkylanilines. msu.edu

However, the primary reaction of nitrous acid with tertiary amines is the formation of a soluble ammonium salt. libretexts.orgquora.com The formation of N-nitrosamines from tertiary amines is a more complex process. One proposed mechanism involves the oxidation of the tertiary amine to an amine radical cation by the nitrosonium ion. This is followed by the abstraction of a hydrogen atom from a carbon adjacent to the amine nitrogen by nitrogen dioxide, forming an iminium ion. This iminium ion then reacts further to produce the corresponding aldehyde and the N-nitrosamine.

The regioselectivity of this dealkylation can be influenced by the acidity of the reaction medium. For instance, in the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines, deethylation is favored at high acidity, while demethylation predominates at a pH of 2 and above.

The formation of N-nitrosamines is a concern in various contexts, including the manufacturing of pharmaceuticals where residual nitrites can react with amine-containing active pharmaceutical ingredients or solvents. nih.goveuropa.eu

Nucleophilic Aromatic Substitution Mechanisms in Ortho-Substituted Nitroanilines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitroaromatic compounds. wikipedia.org The presence of a strong electron-withdrawing group, such as a nitro group (–NO2), activates the aromatic ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com This is particularly effective when the nitro group is positioned ortho or para to a good leaving group. wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination process. researchgate.net The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

In some instances, nucleophilic substitution of hydrogen can occur in electron-deficient arenes like nitroanilines. researchgate.net For example, enolizable ketones can react with m-nitroaniline in the presence of a strong base to yield substituted nitroindoles. researchgate.net This reaction proceeds through an oxidative nucleophilic substitution of hydrogen, where an anionic σH adduct is formed and subsequently oxidized. researchgate.net

Electron Transfer Processes and Redox Chemistry

The redox chemistry of nitroanilines is a crucial aspect of their reactivity, with electron transfer processes underpinning many of their transformations, including photochemical reactions and electrochemical reductions.

Cyclic voltammetry studies of isomeric nitroanilines have revealed their oxidative and reductive behavior. researchgate.net In acidic solutions, the electrochemical reduction of o- and p-nitroanilines can lead to the formation of the corresponding phenylenediamines. researchgate.net Spectroelectrochemical studies suggest that at positive electrode potentials, nitroanilines can adsorb perpendicularly to a gold electrode surface via the nitro group. researchgate.net

The reduction of nitroarenes can also be achieved using chemical reducing agents. For instance, the electroreduction of m-nitroaniline to m-phenylenediamine (B132917) has been optimized using a Ti3+/Ti4+ redox system. scispace.com In this process, the reduction of the nitro group is mediated by the Ti3+ ion. scispace.com

Iron-sulfur systems have also been employed as catalysts for the redox condensation of o-nitroanilines with alcohols or phenethylamines to produce benzimidazoles and quinoxalines. organic-chemistry.orgacs.org In these reactions, sodium sulfide (B99878) can act as both a precursor for the catalyst and a multi-electron reducing agent, enabling a more sustainable and atom-economical process. organic-chemistry.org

Photoinduced electron transfer is a key step in many of the photochemical reactions of nitroanilines. The photoexcitation of p-nitroaniline in water has been studied across a range of temperatures and pressures, revealing details about the back electron transfer from the excited charge transfer state to the ground state. acs.org In the presence of amines, photoreduction of nitro compounds can be initiated by an electron transfer from the amine to the excited state of the nitro compound. researchgate.net This can lead to the formation of radical ions which then undergo further reactions. researchgate.net Similarly, the photoinduced demethylation of 4-nitro-N,N-dimethylaniline involves an electron transfer step. rsc.org

Kinetic and Mechanistic Investigations of this compound Transformations

Detailed kinetic and mechanistic studies are essential for understanding the complex transformations of this compound and its analogues. These investigations often employ techniques like time-resolved spectroscopy, cyclic voltammetry, and kinetic modeling to elucidate reaction pathways and identify reactive intermediates.

For example, kinetic studies of the nitrosative dealkylation of N,N-dialkylanilines have helped to unravel the competing mechanistic pathways that lead to N-nitrosamine formation. The dependence of the reaction regioselectivity on acidity points to a complex interplay of different reaction mechanisms.

In the realm of photochemistry, quantum yield measurements provide crucial information about the efficiency of photochemical processes. The quantum yield of intersystem crossing and the subsequent demethylation reaction of 4-nitro-N,N-dimethylaniline have been determined, providing insight into the efficiency of the photochemical transformation. rsc.org Similarly, studies on the photoreduction of nitrobenzenes by amines have correlated the rate of polymerization with the concentration of the amine, indicating that the interaction between the triplet state of the nitro compound and the amine is a key rate-determining step. researchgate.net

Mechanistic investigations into the hydrothermal transformations of related compounds, such as zinc phosphates, have utilized in-situ X-ray diffraction to monitor reaction progress and determine kinetic parameters. nih.gov While not directly involving this compound, these studies highlight the powerful techniques available for elucidating reaction mechanisms in complex systems.

Advanced Spectroscopic and Computational Investigations of N,n Diethyl O Nitroaniline

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a important tool for identifying the functional groups and vibrational modes within a molecule. For N,N-Diethyl-O-nitroaniline, the IR spectrum provides key insights into its structural features. The presence of a nitro group attached to an aromatic ring results in characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C-N stretching vibration of the aromatic amine is expected to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The diethylamino group will exhibit C-H stretching vibrations around 2960 cm⁻¹.

The NIST Chemistry WebBook provides access to the IR spectrum of this compound, which was compiled by the Coblentz Society, Inc. nist.gov This reference spectrum, although likely measured on older dispersive instruments, confirms the presence of the key functional groups. nist.gov As a tertiary amine, this compound does not show N-H stretching or bending vibrations, which are characteristic of primary and secondary amines. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference
C-H Stretch (diethyl groups)~2960
Asymmetric NO₂ Stretch1550-1475 orgchemboulder.com
Symmetric NO₂ Stretch1360-1290 orgchemboulder.com
Aromatic C-N Stretch1335-1250 orgchemboulder.com

This table is generated based on expected values for similar compounds and general IR correlation charts. Actual peak positions for this compound may vary slightly.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide valuable information.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating diethylamino group. The protons of the diethylamino group would typically show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. For the related compound N,N-diethyl-4-nitroaniline, the methylene protons resonate at δ 3.4 ppm and the methyl protons appear as a quartet at δ 1.2 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atom attached to the nitro group would be significantly deshielded (shifted to a higher ppm value), while the carbon attached to the nitrogen of the diethylamino group would be shielded. Studies on similar aromatic amines have shown that the chemical shifts of the para carbon atoms can be used to quantify the electron-donating properties of the amino group. mdpi.com Conformational studies of related molecules, such as N,N-dimethyl-4-nitroaniline derivatives, have utilized NMR to investigate the orientation of the dialkylamino group with respect to the aromatic ring. researchgate.net Such studies are crucial for understanding how the conformation affects the electronic properties of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Predicted Chemical Shift (ppm) Reference
¹HAromatic Protons6.5 - 8.2 chemicalbook.com
¹HMethylene (-CH₂)~3.4
¹HMethyl (-CH₃)~1.2
¹³CAromatic C-NO₂>140
¹³CAromatic C-N<150 mdpi.com
¹³CMethylene (-CH₂)~45
¹³CMethyl (-CH₃)~13

This table is based on data for analogous compounds. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound is expected to exhibit strong absorption in the UV-Vis region due to the presence of the nitroaniline chromophore. The electronic spectrum is characterized by intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene (B151609) ring.

The position of the maximum absorption wavelength (λ_max) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift is often observed for molecules with significant ICT character, indicating a stabilization of the excited state relative to the ground state. core.ac.uk N,N-diethyl-4-nitroaniline is a well-known solvatochromic dye used to determine solvent polarity parameters. nih.govrsc.org Its electronic transitions are responsive to different intermolecular interactions in aqueous environments. nih.gov Studies on the related p-nitroaniline have shown a red solvatochromic shift of the charge-transfer π → π* state in polar solvents like water. acs.org

Table 3: Solvatochromic Data for the Related Compound N,N-Diethyl-4-nitroaniline

Solvent λ_max (nm) Reference
Cyclohexane- acs.org
1,4-Dioxane- acs.org
Ethanol (B145695)- core.ac.uk
DMSO- core.ac.uk

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides precise information about the molecular geometry, conformation, and intermolecular interactions in the solid state. While a specific crystal structure for this compound was not found in the search results, studies on analogous compounds like N,N-dimethyl-4-nitroaniline derivatives and N-(3-nitrophenyl)cinnamamide offer valuable insights. researchgate.netmdpi.com

For instance, in ortho-substituted N,N-dimethyl-4-nitroaniline derivatives, the dimethylamino group is found to be significantly twisted with respect to the plane of the aromatic ring. researchgate.net This twisting is a result of steric hindrance between the ortho substituent and the methyl groups of the amino functionality. A similar conformational behavior would be expected for this compound due to the presence of the nitro group in the ortho position. The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov The solid-state structure of p-nitroaniline has been investigated in the context of its inclusion in zeolites for non-linear optical applications, revealing disorder in the arrangement of the molecules within the zeolite channels. ubc.ca

Table 4: Typical Crystallographic Parameters for Related Nitroaniline Derivatives

Parameter Example Compound Value Reference
Crystal SystemN-(3-nitrophenyl)cinnamamideMonoclinic mdpi.com
Space GroupN-(3-nitrophenyl)cinnamamideP2₁/n mdpi.com
Dihedral Angle (NO₂ vs. Ring)trans-dichlorido(4-nitroaniline-κN¹)(piperidine-κN)platinum(II)16.6 (3)° nih.gov

This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and properties of molecules. DFT studies on this compound and related compounds can provide a deeper understanding of their reactivity and electronic properties.

Calculations on 4-nitroaniline (B120555) and its N-substituted derivatives, including N,N-diethyl-4-nitroaniline, have been performed to study the effects of substituents and solvents on their molecular geometry, dipole moments, polarizabilities, and frontier molecular orbital energies. researchgate.net These studies have shown that increasing the size of the alkyl groups on the nitrogen atom enhances the electron-donating ability, leading to a smaller HOMO-LUMO energy gap and increased reactivity. researchgate.net For N,N-diethyl-2-fluoro-4-nitroaniline, DFT calculations predicted a HOMO-LUMO gap of 4.2 eV, with the HOMO localized on the aromatic ring and the LUMO on the nitro moiety. Similar calculations for this compound would be expected to show a significant contribution of the nitro group to the LUMO.

DFT calculations are also employed to optimize molecular geometries, which can then be compared with experimental data from X-ray crystallography. mdpi.com These computational models can accurately predict bond lengths and angles, providing a reliable representation of the molecular structure in the gas phase. mdpi.com

Table 5: Calculated Electronic Properties for Related Nitroaniline Derivatives using DFT

Property Compound Calculated Value Method/Basis Set Reference
HOMO-LUMO GapN,N-Diethyl-2-fluoro-4-nitroaniline4.2 eVDFT
HOMO-LUMO GapN,N-Diethyl-4-(2-nitroethenyl)aniline2.8-3.2 eVDFT
Dipole MomentN,N-Diethyl-4-(2-nitroethenyl)aniline5.6-6.2 DebyeComputational Modeling
Optical Gap (ΔE)N,N-Diethyl-4-nitroanilineDecreases with solvent polarityB3LYP/6-31G* researchgate.net

This table showcases the utility of DFT in predicting the electronic properties of molecules similar to this compound.

Time-Dependent DFT (TDDFT) for Excited State Properties and Photodissociation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is frequently used to calculate properties that are in good agreement with experimental data, offering a balance between accuracy and computational cost. researchgate.net For molecules like this compound, TD-DFT is instrumental in understanding their optical absorption spectra and the nature of their electronic transitions. researchgate.net The choice of functional, such as CAM-B3LYP, is crucial for accurately predicting absorption characteristics and excited state properties. researchgate.net

In nitroaniline systems, electronic excitation often leads to intramolecular charge transfer (ICT) from the amino donor group to the nitro acceptor group. cdnsciencepub.com TD-DFT calculations can elucidate the character of these excited states, such as whether they are π → π* or n → π* transitions, and determine their energies and oscillator strengths. researchgate.net For instance, in the related molecule p-nitroaniline, the lowest singlet π → π* charge-transfer excited state has been a subject of extensive study using TD-DFT to understand solvent effects on its absorption spectrum. researchgate.net The method has been successfully combined with models like the Effective Fragment Potential (EFP1) to reproduce experimental vertical excitation energies in solution. researchgate.net

The photodissociation dynamics of nitroaromatic compounds are complex, often involving internal conversion or intersystem crossing to lower electronic states before dissociation occurs. acs.org Upon UV excitation, molecules like ortho-nitroaniline (ONA), which serves as a model for this compound due to the ortho positioning, can undergo several initial reaction pathways. nih.gov TD-DFT calculations are essential for mapping the potential energy surfaces of the excited states to understand these pathways. nih.gov For the ONA cation, calculations have shown that excitation to higher-lying excited states (like D₄) is necessary to induce dissociation, leading to various fragments. nih.govacs.org The dynamics can be incredibly fast, with transient fragmentation enhancement observed in the first ~300 femtoseconds after ionization. nih.gov While coherent vibrational dynamics are observed in some nitroaromatics, the ONA cation does not exhibit this behavior, highlighting the unique influence of its electronic structure. nih.gov

A prior study demonstrated that using the SMD implicit solvation model with TD-DFT yields better agreement with experimental solvatochromic shifts for N,N-diethyl-4-nitroaniline compared to other models. chemrxiv.org This underscores the importance of accurately modeling the solvent environment when studying the excited state properties of such solvatochromic probes. chemrxiv.org

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) is a computational simulation method that describes the motion of atoms in a system by calculating the forces from electronic structure theory on-the-fly. frontiersin.org This approach avoids the need for pre-parameterized force fields, allowing for the simulation of complex processes like chemical reactions and dynamics in excited states. frontiersin.org For systems with significant electronic changes, such as those involving charge transfer or a radical nature, AIMD provides crucial insights into their dynamic behavior. frontiersin.org

While specific AIMD studies on this compound are not prevalent in the literature, the methodology has been applied to similar molecules, providing a framework for how it could be investigated. For example, Born-Oppenheimer molecular dynamics, a type of AIMD, has been used to study p-nitroaniline in water. researchgate.net Those simulations, combined with TD-DFT, helped to understand the influence of hydrogen bonding on the molecule's vibrational frequencies and the peak position of its charge-transfer absorption band. researchgate.net

For molecules with potential radical character, especially in excited states or as ions, standard electronic structure methods can be unreliable. frontiersin.org In such cases, advanced methods like Thermally-Assisted-Occupation Density Functional Theory (TAO-DFT) combined with AIMD (TAO-AIMD) have been developed to handle systems with static correlation. frontiersin.org Given that nitroaromatic cations can exhibit complex electronic structures, AIMD simulations are critical for exploring their dissociation dynamics. nih.gov Such simulations can track the evolution of multiple dissociation reactions on femtosecond to picosecond timescales. acs.org For the related ortho-nitroaniline cation, AIMD would be essential to rationalize the observed dissociation dynamics, which are driven by excitation to specific electronic potential energy surfaces. nih.gov

Analysis of Molecular Dipole Moments and Charge Transfer Characteristics

The molecular dipole moment is a fundamental electronic property that provides insight into the charge distribution within a molecule. In "push-pull" systems like this compound, which contains an electron-donating diethylamino group and an electron-withdrawing nitro group, there is significant intramolecular charge transfer (ICT) from the donor to the acceptor. cdnsciencepub.com This ICT results in a large ground-state dipole moment. researchgate.net

The degree of charge transfer and the magnitude of the dipole moment are highly sensitive to the molecular geometry, particularly the planarity between the donor, the aromatic ring, and the acceptor. cdnsciencepub.com For N,N-dimethyl-4-nitroaniline, a similar molecule, steric hindrance that twists the dimethylamino group out of the plane of the benzene ring reduces resonance and charge transfer, leading to a lower dipole moment compared to a more planar conformation. cdnsciencepub.comechemi.com In this compound, the ortho position of the two bulky groups (diethylamino and nitro) forces a significant twist, which would be expected to hinder the orbital overlap necessary for efficient charge transfer. This is supported by studies on other ortho-substituted N,N-dimethyl-4-nitroaniline derivatives, where the dimethylamino group was found to have a trigonal-pyramidal configuration and be considerably turned with respect to the ring plane. researchgate.net

Upon electronic excitation to a charge-transfer state, the magnitude of the dipole moment typically increases significantly. cdnsciencepub.com This change in dipole moment (Δμ) can be estimated experimentally from the solvatochromic shift of absorption or fluorescence bands in solvents of varying polarity. ulisboa.pt Theoretical calculations can also provide values for ground and excited-state dipole moments. cdnsciencepub.com For example, the related molecule N,N-dimethyl-4-nitroaniline has a high calculated molecular dipole moment of 7.95 D. researchgate.net The study of these dipole moments is crucial for understanding not only the nature of the excited states but also for the design of materials with non-linear optical properties. researchgate.net

PropertyMoleculeValueNote
Ground State Dipole Moment (µ)N,N-dimethyl-4-nitroaniline7.95 DA reference compound with a high molecular dipole moment. researchgate.net
Excited State Dipole MomentNitroanilinesIncreases upon excitationThe difference between excited and ground state dipole moments is a key indicator of a charge-transfer band. ulisboa.pt
Geometric Configurationortho-substituted N,N-dimethyl-4-nitroanilineNon-planarThe dimethylamino group is twisted out of the ring plane, affecting charge transfer. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties in Related Chromophores

Organic molecules with large differences in their ground and excited-state dipole moments, characteristic of push-pull systems like nitroanilines, are of significant interest for their second-order non-linear optical (NLO) properties. researchgate.netdiva-portal.org These properties are the basis for technologies like frequency doubling of light. diva-portal.org The NLO response in these materials is primarily governed by the molecular first hyperpolarizability (β), which is enhanced by efficient intramolecular charge transfer. nih.gov

N,N-dimethyl-4-nitroaniline (DMNA) is a classic D-π-A (Donor-π-Acceptor) chromophore that is often used as a benchmark or reference compound in the study of NLO properties. researchgate.net Its significant molecular hyperpolarizability is a direct result of the charge transfer from the dimethylamino donor to the nitro acceptor through the π-conjugated benzene ring. researchgate.net Quantum chemical calculations are frequently employed to predict the NLO response of new chromophores, with DMNA serving as a point of comparison. researchgate.net

The design of new NLO chromophores often involves modifying the structure of molecules like DMNA to enhance the NLO response. researchgate.net Strategies include:

Extending π-conjugation: Increasing the length of the conjugated bridge between the donor and acceptor. researchgate.net

Modulating Donor/Acceptor Strength: Using stronger electron-donating or withdrawing groups. nih.gov

Geometric Modifications: Altering the planarity and structure of the molecule. researchgate.net

For this compound, the ortho substitution pattern introduces significant steric hindrance, forcing the donor and acceptor groups out of the plane of the aromatic ring. researchgate.net This deviation from planarity disrupts the π-conjugation, which is expected to decrease the efficiency of the intramolecular charge transfer. researchgate.net This, in turn, would likely lead to a smaller first hyperpolarizability (β) and a weaker NLO response compared to its para-substituted analogue, N,N-Diethyl-4-nitroaniline. researchgate.net Studies on substituted N,N-dimethyl-4-nitroaniline have confirmed that introducing substituents in the ortho position leads to a decrease in molecular hyperpolarizabilities compared to the parent compound. researchgate.net

ChromophoreKey FeatureRelevance to NLO Properties
N,N-dimethyl-4-nitroaniline (DMNA)Benchmark D-π-A chromophoreUsed as a reference for comparing NLO properties due to its significant charge transfer and hyperpolarizability. researchgate.net
ortho-substituted N,N-dimethyl-4-nitroanilineSteric hindranceThe non-planar structure reduces conjugation and decreases molecular hyperpolarizability. researchgate.net
Fluorene-based D-π-A systemsExtended π-conjugationDesigned to improve the first hyperpolarizability for enhanced NLO response. nih.gov

Applications and Functionalization of N,n Diethyl O Nitroaniline in Specialized Organic Synthesis

Role as a Precursor in the Synthesis of Dyes and Pigments

Nitroaniline derivatives are foundational intermediates in the manufacturing of a wide range of dyes and pigments. google.com The synthesis of azo dyes, a major class of colorants, often involves two key components: a diazonium salt and a coupling component. The N,N-diethyl-o-nitroaniline scaffold can be adapted for use in either role through specific chemical transformations.

A primary pathway involves the chemical reduction of the nitro group to a primary amine (-NH₂). researchgate.net This reaction converts this compound into N¹,N¹-diethylbenzene-1,2-diamine. This resulting ortho-diamine is a reactive coupling component. It can be reacted with a diazonium salt, prepared from a different aromatic amine, to form an azo dye. For instance, a general industrial method involves reacting a diazonium salt solution with a coupling component to produce the final dye. google.com

A well-documented example that illustrates this principle is the synthesis of novel reactive disperse dyes where a related compound, 3-(N,N-diethyl)amino-aniline, serves as the coupling component. mdpi.com In this process, a diazonium salt, such as one prepared from p-nitroaniline, is added to the coupling component to form the chromophore. mdpi.com This highlights the general strategy where the amino group of the functionalized aniline (B41778) acts as the reactive site for the coupling reaction.

Furthermore, nitroanilines themselves are the starting materials for preparing the diazonium salt component. google.com The process involves diazotization, where an aromatic primary amine reacts with a nitrosating agent (like nitrosyl sulfuric acid) to form the diazonium salt, which is then ready to react with a coupling agent. google.com Therefore, this compound, after reduction of its nitro group, becomes a valuable coupling component, while other nitroanilines serve as precursors to the diazonium salt it would react with.

Utility in the Manufacturing of Pharmaceutical Intermediates

This compound and its isomers are recognized as important intermediates in the production of pharmaceuticals and other fine chemicals. lookchem.comcymitquimica.com The utility of this compound stems from the versatile reactivity of its functional groups, which allows it to be a starting point for the synthesis of more complex molecular architectures.

The reduction of the nitro group is a fundamental transformation. researchgate.net For this compound, this reduction yields N¹,N¹-diethylbenzene-1,2-diamine. Ortho-phenylenediamines are highly valuable precursors in medicinal chemistry because they can be readily converted into benzimidazoles through condensation with various electrophiles like acyl compounds. nih.gov The benzimidazole (B57391) scaffold is a privileged structure found in numerous pharmacologically active molecules. A one-pot method for the reductive C/N-difunctionalization of nitroarenes has been developed to form benzimidazoles directly, showcasing an advanced synthetic application of nitroarene intermediates. nih.gov

The catalytic hydrogenation of aromatic nitro compounds is an essential procedure for introducing amine functionality into intermediates within the pharmaceutical industry. researchgate.net This transformation is highly selective and tolerant of other functional groups, making it a robust method for creating complex building blocks. researchgate.net

Reaction TypeReagent/CatalystResulting IntermediateApplication
Nitro Group Reduction H₂ with catalyst (e.g., Pd/C), or other reducing agents. researchgate.netN¹,N¹-diethylbenzene-1,2-diaminePrecursor for heterocyclic synthesis. nih.gov
Annulation/Cyclization Acyl electrophiles after reduction. nih.govSubstituted BenzimidazolesCore scaffold in many pharmaceuticals. nih.gov

Application as a Component in Photoinitiation Systems for Polymerization

Aromatic nitroamines, structurally similar to this compound, have been investigated for their role in photoinitiation systems, which are crucial for light-induced polymerization processes used in coatings, adhesives, and 3D printing. researchgate.netdigitallightlab.com These compounds can function as part of a bimolecular or multimolecular photoinitiating system, typically acting as a photosensitizer that absorbs light and transfers energy to a co-initiator. researchgate.netresearchgate.net

Research on the closely related N,N-dimethyl-4-nitroaniline (DMNA) demonstrates its activity in initiating polymerization. researchgate.net When paired with a co-initiator such as N,N-dimethylaniline (DMA), DMNA forms an efficient system for generating the free radicals needed to start the polymerization chain reaction. researchgate.net The proposed mechanism involves the photo-excitation of the nitroaniline, followed by an excitation energy transfer to the co-initiator. researchgate.netresearchgate.net This photosensitization process can lead to a high polymerization efficiency with very low consumption of the primary nitroaromatic initiator, which acts in a manner similar to a catalyst. researchgate.net

Studies have shown that the efficiency of these systems can surpass that of conventional ketone-based photoinitiators. researchgate.net The rate of polymerization can be effectively controlled by the concentrations of the sensitizer (B1316253) and the co-initiator, as well as the intensity of the light source. researchgate.net

ComponentExample CompoundRole in System
Photosensitizer N,N-Dimethyl-4-nitroaniline (DMNA)Absorbs light energy and transfers it to the co-initiator. researchgate.net
Co-initiator / Electron Donor N,N-Dimethylaniline (DMA)Receives energy from the sensitizer and generates initiating free radicals. researchgate.netresearchgate.net
Monomer Lauryl Acrylate, Dodecyl AcrylateThe substance that undergoes polymerization. researchgate.netresearchgate.net

Development and Use as an Analytical Reagent in Chemical Assays

Derivatives of N,N-diethylaniline are employed as specialized analytical reagents, particularly as solvatochromic probes. These dyes change color in response to the polarity of their solvent environment, which allows for the characterization of solvents and solvent mixtures.

The isomer N,N-diethyl-4-nitroaniline is a well-established solvatochromic probe used to determine the Kamlet-Taft π* (pi-star) parameter. rsc.org The π* scale is a measure of a solvent's dipolarity and polarizability. The position of the maximum absorption peak in the UV-visible spectrum of N,N-diethyl-4-nitroaniline shifts depending on the solvent it is dissolved in. By measuring this shift, researchers can calculate the π* value for that solvent. rsc.org

This application leverages the charge-transfer character of the molecule, from the electron-donating diethylamino group to the electron-withdrawing nitro group. Changes in solvent polarity affect the energy difference between the ground state and the excited state of the dye, resulting in the observed spectral shift. rsc.org

Solvatochromic ProbeMeasured ParameterProperty Quantified
N,N-Diethyl-4-nitroaniline π* (pi-star)Solvent dipolarity / polarizability
4-Nitroaniline (B120555) β (beta)Solvent hydrogen bond acceptor basicity
Nile Red α (alpha)Solvent hydrogen bond donor acidity
Table based on data from reference rsc.org.

Functionalization Strategies for Novel Material Development

The structure of this compound provides a versatile platform for functionalization, leading to the development of novel organic materials with specific electronic or optical properties. Strategies typically focus on modifying the existing functional groups or adding new ones to the aromatic ring.

One key area of development is in the field of non-linear optical (NLO) materials. Compounds with strong electron-donating groups and electron-withdrawing groups, like the dialkylamino and nitro groups in nitroanilines, can exhibit significant NLO properties. The related compound N,N-dimethyl-4-nitroaniline (DMNA) has been extensively studied as a model for NLO organic materials. fishersci.caresearchgate.net Functionalization strategies aim to enhance this charge-transfer character to create materials for applications in telecommunications and optical computing.

Another major functionalization strategy is the transformation of the nitro group. As previously mentioned, its reduction to an amine provides an entry point to a wide range of heterocyclic compounds. researchgate.netnih.gov The nitro group itself can also activate the aromatic ring for other reactions. It is a strong electron-withdrawing group that can facilitate nucleophilic aromatic substitution, where a nucleophile replaces a group (like a halogen) on the ring. mdpi.com The nitro group can also act as a leaving group in some addition-elimination reactions. mdpi.com These reactions allow for the synthesis of highly substituted anilines that serve as building blocks for polymers, organic conductors, and other advanced materials.

Functionalization StrategyReaction TypeTarget Application / Intermediate
Donor-Acceptor Enhancement Modification of donor/acceptor groupsNon-Linear Optical (NLO) Materials fishersci.caresearchgate.net
Nitro Group Reduction Catalytic HydrogenationSynthesis of Heterocycles (e.g., Benzimidazoles) researchgate.netnih.gov
Ring Functionalization Nucleophilic Aromatic SubstitutionHighly substituted aniline derivatives for material synthesis mdpi.com

Environmental Behavior, Ecotoxicology, and Remediation Strategies for N,n Diethyl O Nitroaniline

Environmental Fate and Persistence in Various Ecosystems

The environmental fate and persistence of nitroaniline compounds are governed by a combination of their physicochemical properties and the characteristics of the receiving ecosystem. Generally, nitroanilines are considered persistent in the environment. oecd.org

In aquatic systems, their solubility and potential for volatilization play a role. For instance, 4-nitroaniline (B120555) is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. westliberty.edu The persistence of these compounds can be influenced by factors such as pH, temperature, and the presence of microbial populations capable of degradation.

In soil, nitroanilines can be subject to adsorption, which can limit their mobility but also make them less available for microbial degradation, thus increasing their persistence. The specific persistence of N,N-Diethyl-O-nitroaniline would be influenced by the nature of the diethyl and nitro group substitutions on the aniline (B41778) ring, affecting its polarity and interaction with soil organic matter.

Ecotoxicological Impact and Environmental Health Implications of Nitroaniline Compounds

Nitroaniline compounds are recognized for their toxicity to a range of organisms, from microorganisms to aquatic fauna. chromatographyonline.comthermofisher.com They are suspected carcinogens and are highly toxic to aquatic life. chromatographyonline.comthermofisher.com

The ecotoxicological effects can manifest in various ways. For example, exposure to p-nitroaniline can lead to the formation of methemoglobin in the blood, impairing oxygen transport. nj.govinchem.org Chronic exposure may lead to effects on the blood, potentially causing anemia and damage to the liver and spleen. nj.govwestliberty.edu Some nitroaniline metabolites, such as 4-amino-2-nitrophenol (B85986) and 2-amino-4-nitrophenol, have been found to be carcinogenic in male rats. epa.gov

The genotoxicity of some nitroanilines has also been demonstrated. 3-nitroaniline, for instance, has shown mutagenic effects in bacterial tests. oecd.orgepa.gov The ecotoxicological profile of this compound would need to be specifically assessed, but the known effects of related compounds suggest a potential for significant environmental health implications.

Table 1: Summary of Ecotoxicological Data for Select Nitroaniline Compounds

CompoundOrganismEffectReference
3-NitroanilineGuppy (Poecilia reticulata)14-day LC50 of 371.5 µmol/L epa.gov
4-NitroanilineChlorella vulgaris (Algae)EC50 (6 hr, biomass) of 350.14 mg/L nih.gov
2-Nitroaniline (B44862)Carp (Cyprinus carpio)96-hour LC50 of 16.2 mg/L nih.gov
AnilineChanna punctatus96-hour LC50 of 4.19 mg/l and 8.39 mg/l caused cytotoxic and genotoxic effects researchgate.net

Biodegradation and Chemical Degradation Pathways of Nitroanilines

The degradation of nitroanilines in the environment can occur through both biological and chemical processes. While initially considered resistant to biodegradation, several microbial strains have been identified that can degrade these compounds under specific conditions. asm.orgsci-hub.se

Biodegradation:

The biodegradation of nitroanilines can proceed through different initial steps, including the reduction of the nitro group or the removal of the amino group. eaht.orgnih.gov For example, the degradation of 4-nitroaniline by Acinetobacter sp. AVLB2 involves a pathway that leads to a reduction in its toxicity. nih.gov Similarly, Bradyrhizobium sp. strain JS329 can degrade 5-nitroanthranilic acid by first removing the amino group. asm.orgnih.govasm.org The initial steps in the biodegradation of many nitroaromatic compounds often involve monooxygenase or dioxygenase enzymes that add oxygen atoms to the aromatic ring, leading to the elimination of the nitro group. eaht.orgnih.gov

Chemical Degradation:

Chemical degradation pathways for nitroanilines include processes like photodegradation and advanced oxidation processes. For instance, 2-chloro-4-nitroaniline (B86195) is a known photolysis product of the molluscicide niclosamide. plos.org Advanced oxidation processes, such as those using Fenton's reagent (Fe²⁺ and H₂O₂), have been shown to effectively degrade nitroaromatic explosives. researchgate.net

Advanced Analytical Methods for Detection and Quantification in Environmental Matrices

Sensitive and accurate analytical methods are crucial for monitoring the presence of nitroanilines in the environment. thermofisher.com Various techniques have been developed for their detection and quantification in samples such as water and soil.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for determining aniline and its derivatives in environmental waters. thermofisher.comepa.gov

HPLC: HPLC is often preferred because it does not require a derivatization step, which is often necessary for the GC analysis of these polar and thermolabile compounds. chromatographyonline.comthermofisher.com Online Solid-Phase Extraction (SPE) coupled with HPLC provides a fully automated, time-saving, and sensitive method for the determination of nitroanilines in water samples. chromatographyonline.comthermofisher.com A study demonstrated the successful use of an on-line SPE-HPLC system for the determination of aniline and four nitroanilines in tap and pond water, achieving low detection limits. chromatographyonline.com

GC: GC, particularly when coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is also a powerful tool for aniline analysis. epa.govresearchgate.net EPA Method 8131 outlines a GC method for the determination of aniline and its derivatives in environmental samples. epa.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been used for the simultaneous analysis of nitrobenzene (B124822), benzene (B151609), and aniline in water. researchgate.net

Table 2: Chromatographic Methods for Nitroaniline Analysis

TechniqueSample MatrixKey FeaturesReference
On-line SPE-HPLC-UVTap and pond waterFully automated, high sensitivity (MDL 0.1–0.2 µg/L) chromatographyonline.com
HPLC-UV with SPEWastewaterRecoveries of 84.6% to 94.0% for five nitroaniline isomers nih.gov
LLLME-HPLC-UVEnvironmental water148-fold enrichment of 3-nitroaniline nih.gov
GC-NPD (Method 8131)Environmental samplesValidated for aqueous matrices epa.gov
HS-SPME-GC-MSEnvironmental waterSimultaneous analysis of nitrobenzene, benzene, and aniline researchgate.net

Spectrophotometric Methods: Spectrophotometry offers a simpler and more cost-effective approach for the determination of nitroanilines. These methods are often based on diazotization and coupling reactions to form colored azo-dyes that can be quantified. zenodo.org A sensitive spectrophotometric method has been developed for meta-, para-, and ortho-nitroanilines by coupling with phloroglucinol. zenodo.org The use of multivariate calibration methods, such as partial least squares (PLS), can help to resolve spectral interferences in the simultaneous determination of nitroaniline isomers. researchgate.net

Capillary Electrophoresis (CE): CE is another technique that has been applied to the separation and determination of nitroaniline isomers. thermofisher.comnih.gov Capillary zone electrophoresis with amperometric detection (CZE-AD) has been successfully used for the simultaneous separation of o-, m-, and p-nitroaniline. nih.govresearchgate.net This method offers good linearity, reproducibility, and low detection limits. nih.gov

Catalytic Degradation and Remediation Technologies for Nitroaromatic Pollutants

Given the persistence and toxicity of nitroaromatic compounds, various remediation technologies are being explored to remove them from the environment. dtic.milepa.govfrtr.gov

Catalytic Degradation:

Catalytic reduction has emerged as a promising method for the degradation of nitroaromatic pollutants. rsc.org This approach often involves the use of metal nanoparticles as catalysts to convert the toxic nitro group into a less harmful amino group.

Noble Metal Catalysts: Gold (Au) and silver (Ag) nanoparticles have been extensively studied for the catalytic reduction of 4-nitroaniline in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.orgnih.gov Gold nanoflowers have been shown to be effective catalysts for the reduction of nitroaromatic pesticides. nih.gov

Other Catalytic Systems: Palladium-doped zinc oxide (Pd-doped ZnO) nanoparticles have been investigated as photocatalysts for the degradation of nitro-organics under visible light. d-nb.info Carbon materials in a carbon-sulfide system have also shown catalytic activity for the reductive degradation of nitroaromatic compounds. acs.org

Other Remediation Technologies:

Besides catalytic degradation, other remediation technologies applicable to nitroaromatic pollutants include:

Bioremediation: This involves the use of microorganisms to break down contaminants. Bioventing, which enhances the activity of naturally occurring microbes by supplying oxygen, is one such technique. epa.gov

Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs like Fenton's reagent can effectively destroy organic pollutants. researchgate.net

Physical/Chemical Treatments: Technologies such as adsorption on activated carbon, soil washing, and thermal desorption are also used for the remediation of sites contaminated with organic pollutants. epa.govfrtr.gov

Conclusion and Outlook for N,n Diethyl O Nitroaniline Research

Summary of Key Academic Contributions and Research Advancements

Academic contributions concerning N,N-Diethyl-O-nitroaniline, also known as N,N-Diethyl-2-nitroaniline, have primarily centered on its synthesis and fundamental characterization. The compound is typically synthesized through the alkylation of 2-nitroaniline (B44862) or the nitration of N,N-diethylaniline. Its identity and structure are well-established through standard spectroscopic techniques, with comprehensive data available in public databases. nih.gov

Key characterization data for this compound has been systematically documented. This includes detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, which confirm its molecular structure and functional groups. nih.gov These foundational contributions are crucial as they provide the necessary baseline for any future research into the compound's reactivity and properties.

Beyond basic characterization, research advancements have demonstrated its utility as a synthetic intermediate. For instance, derivatives such as 4-bromo-N,N-diethyl-2-nitroaniline have been used as building blocks in the synthesis of more complex chromophores designed for applications in nonlinear optics. researchgate.net This highlights its role as a foundational chemical scaffold for creating larger, functional molecules. However, research focusing on the compound as the primary subject, rather than a mere precursor, is limited.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
IUPAC NameN,N-diethyl-2-nitroaniline nih.gov
CAS Number2216-17-3 nih.gov
Molecular FormulaC₁₀H₁₄N₂O₂ nih.gov
Molecular Weight194.23 g/mol nih.gov
AppearanceLiquid stenutz.eu
LogP (calculated)2.6 nih.gov

Identification of Unexplored Research Avenues and Emerging Methodologies

Unexplored Research Avenues:

Detailed Photophysical Studies: The photophysical properties of many nitroanilines are well-documented. For example, extensive research exists on the nonlinear optical (NLO) properties of N,N-dimethyl-4-nitroaniline and the photodissociation dynamics of the ortho-nitroaniline cation. researchgate.net Similar in-depth investigations into the fluorescence, phosphorescence, and NLO properties of this compound are currently lacking.

Advanced Computational Modeling: While basic computed properties are available, advanced theoretical studies on its electronic structure, reactivity, and potential energy surfaces are yet to be performed. nih.gov Such studies could predict its behavior in various chemical environments and guide experimental work.

Catalytic Reduction Mechanisms: The catalytic reduction of nitroaromatics is a critically important industrial process. rsc.orgrubber.or.kr While general methods are applicable, specific kinetic and mechanistic studies on the reduction of this compound using modern nanocatalytic systems have not been reported. rsc.org Understanding the influence of the ortho-diethylamino group on the reduction pathway could yield valuable insights.

Biological Activity Screening: The biological effects of many nitroaniline derivatives are known, ranging from toxicity to potential pharmaceutical applications. epa.gov There is no significant research into the specific cytotoxicity, mutagenicity, or potential therapeutic activities of this compound.

Emerging Methodologies:

Green Synthesis Routes: Future synthetic work could focus on developing more environmentally benign synthesis methods, moving away from traditional nitrating agents like concentrated nitric and sulfuric acids.

Nanocatalysis: The application of precisely engineered nanoparticles (e.g., gold, palladium, nickel oxide) for the selective and efficient reduction of nitro groups is a rapidly advancing field. rsc.orgrubber.or.kr Applying these emerging catalytic systems to this compound could lead to more efficient and selective production of the corresponding diamine, a valuable synthetic intermediate.

Broader Implications for Industrial Applications and Environmental Stewardship

The potential implications for this compound are best understood by examining the broader class of nitroaromatic compounds to which it belongs.

Industrial Applications: Nitroanilines are crucial intermediates in the chemical industry, primarily in the synthesis of dyes, pigments, and antioxidants. google.comchemicalbook.com The reduction of the nitro group to an amine yields substituted phenylenediamines, which are key monomers for specialized polymers and building blocks for pharmaceuticals. While not widely used currently, this compound represents a potential precursor for novel dyes or biologically active molecules, should research demonstrate unique properties conferred by its specific substitution pattern.

Environmental Stewardship: Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread industrial use, toxicity, and persistence in soil and water. oecd.org Many are classified as hazardous and have poor biodegradability. plos.org Although specific environmental fate and toxicology data for this compound are not available, it is reasonable to infer that it shares the general environmental concerns of the nitroaniline family. Research into its biodegradability, potential for bioaccumulation, and methods for its remediation is therefore a crucial area of environmental stewardship. Studies on related compounds show that microbial degradation can be a viable, albeit sometimes slow, pathway for remediation, an avenue that remains unexplored for this specific compound. plos.orgeaht.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N,N-Diethyl-O-nitroaniline with high yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of N,N-diethylaniline under controlled conditions. Key parameters include temperature (0–5°C for nitration), stoichiometry of nitric acid (1.1–1.3 equiv.), and solvent choice (e.g., concentrated sulfuric acid for protonation). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Yields >75% are achievable with strict exclusion of moisture . Structural confirmation requires 1^1H NMR (aromatic proton splitting patterns) and HRMS (exact mass ±1 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

  • Methodological Answer :

  • 1^1H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to nitro group deshielding. Diethyl groups show quartets (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.6 ppm for CH2_2) .
  • IR Spectroscopy : Strong NO2_2 asymmetric stretch (~1520 cm1^{-1}) and symmetric stretch (~1350 cm1^{-1}) confirm nitro group presence .
  • HRMS : Molecular ion [M+H]+^+ should match calculated mass within 1 ppm error .

Q. What safety protocols are critical when handling This compound in the lab?

  • Methodological Answer : Use nitrile gloves, fume hoods, and explosion-proof equipment due to the compound’s nitroaromatic reactivity. Store in amber glass at 4°C under inert gas (N2_2/Ar) to prevent decomposition. Spills require neutralization with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of This compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group at the ortho position strongly deactivates the ring, directing nucleophiles to the para position. Diethylamine groups exert steric hindrance, slowing NAS. Kinetic studies (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles like methoxide or amines) can quantify substituent effects. Computational modeling (DFT) predicts charge distribution and transition states .

Q. What strategies resolve contradictions in spectral data for novel This compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from tautomerism or impurities. Use complementary techniques:

  • X-ray crystallography for unambiguous structural confirmation.
  • Isotopic labeling (e.g., 15^{15}N) to trace nitro group behavior.
  • 2D NMR (COSY, NOESY) to assign overlapping proton signals .

Q. Can computational methods predict regioselectivity in This compound-mediated reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of This compound localizes at the nitro-adjacent carbon, guiding electrophilic attack. Solvent effects (PCM models) refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.